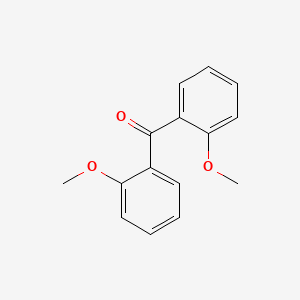
2,2'-Dimethoxybenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Dimethoxybenzophenone is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Chemical Structure : The molecular formula for 2,2'-dimethoxybenzophenone is C15H14O5. Its structure features two methoxy groups and two hydroxyl groups attached to the benzophenone core, enhancing its ability to absorb ultraviolet (UV) radiation.
Mechanism of Action : The compound functions primarily as a UV absorber. It works by absorbing high-energy UV light and converting it into heat or lower-energy radiation, thus protecting materials and biological tissues from UV-induced damage. This mechanism makes it particularly valuable in formulations intended for sun protection.
Chemistry
- UV Absorption : this compound is widely used in chemical formulations as a UV stabilizer to prevent degradation of materials exposed to sunlight. Its effectiveness in absorbing UV radiation makes it essential in various applications, including plastics and coatings.
Biology
- Antioxidant Properties : The compound exhibits significant antioxidant activity, neutralizing free radicals and protecting cells from oxidative stress, which is crucial in preventing cellular damage.
- Cytotoxicity : Studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy.
Medicine
- Therapeutic Formulations : Research is ongoing into its use in drug formulations to enhance stability and efficacy due to its protective properties against oxidative damage.
Industry
- Cosmetics : It is commonly used in sunscreens and other cosmetic products to protect skin from harmful UV rays.
- Plastics and Coatings : The compound enhances the durability of plastics and coatings by providing UV resistance, making it suitable for outdoor applications.
Antioxidant Efficacy
A study demonstrated that this compound significantly reduced oxidative stress markers in human skin fibroblasts exposed to UV radiation. This protective effect on cellular integrity suggests its potential use in dermatological applications.
Cytotoxic Effects
In vitro studies on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. This finding supports its potential as a chemotherapeutic agent.
Environmental Impact Assessment
Research conducted in tropical waters found the presence of benzophenone-type UV filters, including this compound. The study assessed the environmental fate and potential ecotoxicological risks associated with its widespread use in consumer products.
Propiedades
IUPAC Name |
bis(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNBCDKAHGNAIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927043 |
Source


|
| Record name | Bis(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1336-26-1, 13102-33-5 |
Source


|
| Record name | Methanone, bis(methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













